![molecular formula C32H62Cl2P2 B14441914 Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride CAS No. 79428-94-7](/img/structure/B14441914.png)
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] is a chemical compound with the molecular formula C44H38Cl2P2. It is also known as p-xylylenebis(triphenylphosphonium chloride). This compound is typically used in laboratory settings and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves the reaction of triphenylphosphine with p-xylylene dichloride. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have various applications in organic synthesis and catalysis .
Scientific Research Applications
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] include:
- p-Xylylenebis(triphenylphosphonium chloride)
- 1,4-Phenylenebis(phosphonic acid)
- Polyoxometalate–viologen hybrids
Uniqueness
This compound] is unique due to its specific structure and reactivity. It has distinct properties that make it suitable for various applications in scientific research and industry. Its ability to undergo multiple types of chemical reactions and its potential use in drug delivery systems highlight its versatility and importance .
Properties
CAS No. |
79428-94-7 |
|---|---|
Molecular Formula |
C32H62Cl2P2 |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
tributyl-[[4-(tributylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C32H62P2.2ClH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
VXXRXAYLAUWBSK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C[P+](CCCC)(CCCC)CCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)

![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)

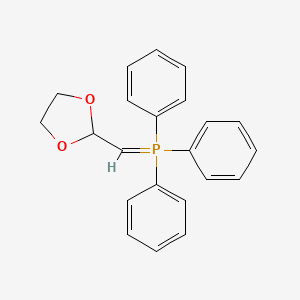
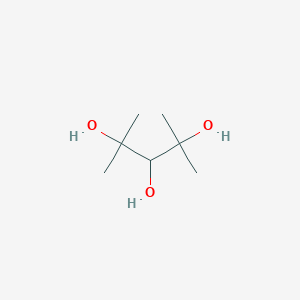
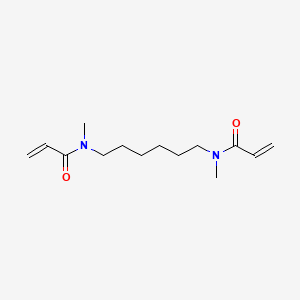


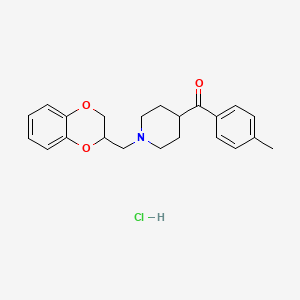
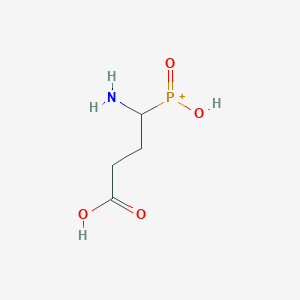
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
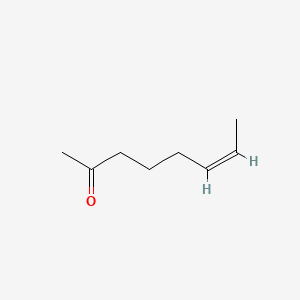
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
